molecular formula C11H15NO3 B11707555 2-Butoxy-1-methyl-4-nitrobenzene CAS No. 57264-52-5

2-Butoxy-1-methyl-4-nitrobenzene

Cat. No.: B11707555
CAS No.: 57264-52-5
M. Wt: 209.24 g/mol
InChI Key: FWRCTOQWWOPOSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butoxy-1-methyl-4-nitrobenzene is an organic compound with the molecular formula C11H15NO3. It is a derivative of benzene, characterized by the presence of a butoxy group, a methyl group, and a nitro group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-1-methyl-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-butoxy-1-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the para position relative to the methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-1-methyl-4-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like tin and hydrochloric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Sodium ethoxide in ethanol.

    Reduction: Tin and hydrochloric acid.

Major Products Formed

    Oxidation: Formation of 2-butoxy-1-methyl-4-aminobenzene.

    Substitution: Formation of various substituted benzene derivatives.

    Reduction: Formation of 2-butoxy-1-methyl-4-aminobenzene.

Scientific Research Applications

2-Butoxy-1-methyl-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Butoxy-1-methyl-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular function and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butoxy-1-methylbenzene
  • 2-Butoxy-4-nitrobenzene
  • 1-Methyl-4-nitrobenzene

Uniqueness

2-Butoxy-1-methyl-4-nitrobenzene is unique due to the presence of both a butoxy group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

57264-52-5

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-butoxy-1-methyl-4-nitrobenzene

InChI

InChI=1S/C11H15NO3/c1-3-4-7-15-11-8-10(12(13)14)6-5-9(11)2/h5-6,8H,3-4,7H2,1-2H3

InChI Key

FWRCTOQWWOPOSS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.